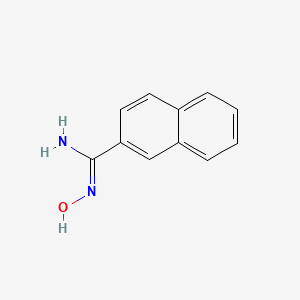

N'-hydroxy-2-naphthalenecarboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64893-54-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N'-hydroxynaphthalene-2-carboximidamide |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) |

InChI Key |

UHJICFSTOCFOND-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of N'-hydroxy-2-naphthalenecarboximidamide

[1]

Executive Summary

This compound (also known as 2-naphthylamidoxime) is an organic compound featuring a naphthalene ring fused to an amidoxime functional group.[1] It serves as a pivotal building block in the synthesis of 1,2,4-oxadiazoles , a scaffold widely distributed in antimicrobial and anticancer therapeutics. Additionally, its ability to chelate transition metals (Fe, Cu, Ni) makes it valuable in analytical chemistry and metallo-pharmaceutical applications. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and physicochemical profile.

Molecular Architecture & Tautomerism

The compound (

Structural Dynamics

In solution, 2-naphthylamidoxime exists in equilibrium between the amidoxime (major) and hydroxyamidine (minor) tautomers. Furthermore, the C=N bond allows for E (trans) and Z (cis) geometrical isomerism, with the Z-isomer often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

Visualization of Tautomeric & Isomeric States

The following diagram illustrates the equilibrium between the Z-amidoxime (stabilized) and the E-amidoxime forms, alongside the tautomeric shift.

Figure 1: Isomeric and tautomeric equilibrium of this compound. The Z-isomer is typically favored due to intramolecular hydrogen bonding.[1]

Synthesis & Experimental Protocols

The synthesis of this compound is achieved via the nucleophilic addition of hydroxylamine to 2-naphthonitrile.[1] This reaction is governed by the Pinner mechanism principles, where the nitrile carbon is attacked by the nucleophilic nitrogen of hydroxylamine.

Reaction Mechanism

-

Nucleophilic Attack: The amine nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group.

-

Proton Transfer: Subsequent proton transfers stabilize the intermediate to form the amidoxime.

Figure 2: Synthetic pathway from 2-naphthonitrile to the target amidoxime.[1]

Detailed Synthetic Protocol

Reagents:

-

2-Naphthonitrile (1.0 eq)[1]

-

Hydroxylamine hydrochloride (2.0 eq)

-

Sodium Carbonate (

) or Triethylamine (2.2 eq) -

Solvent: Ethanol/Water (2:1 v/v)

Procedure:

-

Preparation: Dissolve hydroxylamine hydrochloride in a minimum amount of water. Add this to a stirred solution of 2-naphthonitrile in ethanol.

-

Basification: Slowly add the base (Na2CO3 or Et3N) to the mixture. A white precipitate (NaCl) may form if using carbonate.[2]

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 7:3).

-

Isolation: Evaporate the ethanol under reduced pressure. Dilute the residue with cold water.

-

Crystallization: The product usually precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain analytical-grade crystals.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug development.[3]

Key Properties Table

| Property | Value | Context/Notes |

| CAS Number | 64893-54-5 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 186.21 g/mol | - |

| Melting Point | 150–152 °C | Experimental value (varies by purity) |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organics |

| Water Solubility | Low (< 1 mg/mL) | Lipophilic naphthalene ring dominates |

| pKa (Acidic) | ~11.0 | Ionization of oxime -OH |

| pKa (Basic) | ~4.5 | Protonation of amide nitrogen |

| LogP (Predicted) | 2.2 – 2.5 | Moderate lipophilicity |

Spectroscopic Characterization

-

NMR (DMSO-

-

9.80 (s, 1H, N-OH ): Broad singlet, disappears with

- 8.30 – 7.50 (m, 7H, Ar-H ): Characteristic naphthalene multiplet pattern.

- 5.90 (s, 2H, -NH2 ): Broad singlet, chemical shift varies with concentration.

-

9.80 (s, 1H, N-OH ): Broad singlet, disappears with

-

IR (KBr,

):-

3400–3200

( -

1650–1640

( -

940

(

-

Biological & Pharmacological Potential

While the naphthalene ring provides lipophilicity facilitating membrane permeability, the amidoxime group is the primary pharmacophore.

Prodrug Strategy (Amidoxime to Amidine)

Amidoximes act as prodrugs for amidines. Amidines are potent RNA/DNA binders (e.g., pentamidine) but suffer from poor oral bioavailability due to their positive charge at physiological pH.

-

Mechanism: The uncharged amidoxime is absorbed in the GI tract.

-

Bioactivation: The mARC (mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, releasing the active amidine in the liver.

Metal Chelation

The hydroxamic acid-like structure allows bidentate chelation of transition metals (

-

Metalloprotease Inhibition: Binding the zinc active site of enzymes.

-

Siderophore Mimicry: Disrupting bacterial iron acquisition pathways.

Figure 3: Pharmacological pathways and applications.[1]

References

-

Santa Cruz Biotechnology. N′-Hydroxynaphthalene-2-carboximidamide (CAS 64893-54-5) Product Data. Link

-

BenchChem. Application Notes for Synthesis of Naphthimidate Derivatives. Link

-

PubChem. Compound Summary: N'-hydroxynaphthalene-2-carboximidamide.[1][4] Link

-

CymitQuimica. 2-Naphthalenecarboxamide, N,3-dihydroxy- (Related Hydroxamic Acid Data). Link

-

Molecules (MDPI). Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Link

Introduction: The Significance of N'-hydroxy-2-naphthalenecarboximidamide Derivatives in Medicinal Chemistry

An In-depth Technical Guide to the Thermodynamic Stability of N'-hydroxy-2-naphthalenecarboximidamide Derivatives

This guide provides a comprehensive technical overview of the thermodynamic stability of this compound derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering these compounds for therapeutic applications. This document delves into the synthesis, factors influencing stability, and the experimental and computational methodologies used to assess the thermodynamic properties of this important class of molecules.

This compound derivatives belong to the broader class of amidoximes, which are recognized for their significant biological activities. The incorporation of the naphthalene moiety, a planar, aromatic bicyclic system, often imparts favorable pharmacokinetic properties and allows for effective interaction with biological targets.[1] These compounds have garnered interest for their potential as antimycobacterial and anticancer agents.[1][2] The amidoxime functional group is a key pharmacophore that can act as a nitric oxide (NO) donor and a metal-chelating agent, making it a valuable component in the design of metalloenzyme inhibitors.[3][4][5]

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its stability. Thermodynamic stability, in particular, governs the shelf-life, formulation, and in vivo behavior of a compound. For this compound derivatives, understanding their stability is crucial for predicting their degradation pathways, ensuring accurate dosing, and minimizing potential toxicity from degradation products.[6][7]

Synthesis of this compound Derivatives

The most prevalent and efficient method for the synthesis of amidoximes, including this compound derivatives, is the nucleophilic addition of hydroxylamine to a nitrile precursor.[4][8][9][10]

General Synthetic Protocol

A typical synthesis involves reacting the corresponding 2-naphthalenecarbonitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, or as an aqueous solution.[8][9]

Step-by-Step Experimental Protocol:

-

Reactant Preparation: A solution of the substituted 2-naphthalenecarbonitrile (1 equivalent) is prepared in a suitable solvent, such as ethanol.

-

Hydroxylamine Addition: An excess of hydroxylamine hydrochloride (e.g., 4 equivalents) and a base (e.g., potassium carbonate) or a 50% w/w aqueous solution of hydroxylamine is added to the nitrile solution.[8]

-

Reaction Conditions: The reaction mixture is typically heated under reflux or in a sealed vessel at elevated temperatures (e.g., 90°C) for a period ranging from one to several hours.[8]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Key Factors Influencing Thermodynamic Stability

The thermodynamic stability of this compound derivatives is not governed by a single factor but is rather a multifactorial property influenced by both intramolecular and intermolecular forces.

Tautomerism

Amidoximes can exist in different tautomeric forms, primarily the amide-oxime and the imino-hydroxylamine forms. Theoretical studies, often employing Density Functional Theory (DFT), have consistently shown that the amide-oxime tautomer (specifically the Z-isomer) is the most thermodynamically stable form.[4][11] The energy barrier for the interconversion between these tautomers is generally high, suggesting that they do not readily interconvert at room temperature.[11]

Caption: Tautomeric equilibrium in this compound derivatives.

Substituent Effects

The nature and position of substituents on the naphthalene ring can significantly impact the electronic distribution and, consequently, the stability of the molecule.

-

Electron-withdrawing groups (EWGs): EWGs, such as nitro or halogen groups, can increase the acidity of the N-hydroxy proton, which may influence the stability of the molecule in different pH environments.[5]

-

Electron-donating groups (EDGs): EDGs, such as alkoxy or amino groups, can increase the electron density on the naphthalene ring system.

Solvent Effects and pH

The stability of amidoximes can be pH-dependent.[12] In aqueous solutions, the pH can influence the protonation state of the amidoxime group, potentially leading to different degradation pathways. The presence of protic solvents can also facilitate tautomerization through solvent-assisted proton transfer, although the amide-oxime form generally remains the most stable.[11][13]

Photostability

The naphthalimide core, structurally related to the naphthalene ring in the target compounds, is known to be light-sensitive.[12] This suggests that this compound derivatives may be susceptible to photodegradation. Therefore, handling and storage of these compounds should be performed under low-light conditions.[12]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a combination of experimental techniques.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for assessing thermal stability.

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, decomposition temperatures, and exothermic or endothermic transitions.[14]

-

TGA: Measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.

Protocol for Thermal Analysis:

-

Sample Preparation: A small, accurately weighed amount of the this compound derivative (typically 1-5 mg) is placed in an appropriate DSC or TGA pan.

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The resulting DSC thermogram is analyzed for the onset of decomposition (exothermic event), and the TGA curve is analyzed for the temperature at which significant mass loss occurs.

Stability in Solution

The stability of these derivatives in solution, particularly in buffers relevant to biological assays, is critical.

Protocol for Solution Stability Assessment:

-

Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration in the desired aqueous buffer.[12]

-

Incubation: Aliquots of the solution are incubated under various conditions (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At specific time points (e.g., 0, 2, 4, 8, 24 hours), a sample is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Data Interpretation: The decrease in the peak area of the parent compound over time is used to determine its stability under the tested conditions.

Computational Approaches to Stability Prediction

Computational chemistry provides valuable insights into the intrinsic stability of molecules and can guide experimental design.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.[11][15][16][17]

Applications of DFT in Stability Analysis:

-

Tautomer Energetics: DFT calculations can accurately predict the relative energies of different tautomers, confirming the higher stability of the amide-oxime form.[11]

-

Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[15]

-

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack, which can be initial steps in degradation pathways.[15]

Caption: A typical workflow for computational stability analysis using DFT.

Summary of Stability Data

The following table summarizes the key stability attributes of this compound derivatives, with some data inferred from structurally related compounds.

| Parameter | Assessment Method | Expected Outcome/Observation | Reference |

| Tautomeric Stability | DFT Calculations | The Z-amide-oxime tautomer is the most stable form. | [4][11] |

| Thermal Stability | DSC/TGA | Decomposition temperature is compound-specific but provides a quantitative measure of thermal stability. | [14] |

| Solution Stability | HPLC | Stability is often pH-dependent; degradation can occur over time in aqueous buffers. | [12] |

| Photostability | HPLC after light exposure | Potential for photodegradation due to the naphthalene core. | [12] |

| Kinetic Stability | DFT (HOMO-LUMO gap) | A larger energy gap suggests higher kinetic stability. | [15] |

Conclusion and Future Directions

The thermodynamic stability of this compound derivatives is a critical parameter for their successful development as therapeutic agents. This guide has outlined the primary factors influencing their stability, including tautomerism, substituent effects, and environmental conditions. A combined approach of experimental techniques, such as thermal analysis and solution stability studies, along with computational methods like DFT, provides a comprehensive understanding of the stability profile of these compounds.

Future research should focus on generating more specific stability data for a wider range of this compound derivatives with diverse substitution patterns. A deeper understanding of their degradation pathways will be instrumental in designing more stable and effective drug candidates for a variety of therapeutic applications.

References

- A Comparative Analysis of Methyl 6-hydroxy-2-naphthimidate and Its Analogs in Drug Discovery - Benchchem. (URL: )

- Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (URL: )

- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed. (URL: )

- Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed. (URL: )

- Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed. (URL: )

- N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - ChemicalBook. (URL: )

- Acidity of hydroxamic acids and amides | Request PDF - ResearchG

- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: )

- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox | Request PDF. (URL: )

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- CAS 22974-74-9: 2-Naphthalenecarboxamide,N,3-dihydroxy- - CymitQuimica. (URL: )

- Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane - MDPI. (URL: )

- Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - NIH. (URL: )

- (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (URL: )

- Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- [Spoiler] AAMC FL3 C/P #9 : r/MC

- (PDF) Tautomerism in Schiff bases.

- Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC. (URL: )

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (URL: )

- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF - ResearchG

- Technical Support Center: HNHA (N-hydroxy-7-n-hexyloxy-2-naphthalenecarboximidamide) - Benchchem. (URL: )

- 1,6- and 1,7-naphthyridines. IV.

- of the stability of amidoxime isomers.

- The Chemistry of Amidoximes and Related Compounds. | Chemical Reviews. (URL: )

- Thermodynamic and Kinetic Stabilities of Al(III)

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Solvatochromic analysis and DFT computational study of N-(hexyl)-N-(5-(3-hydroxynaphthyl-2-yl)-1,3,4-oxadiazol-2-yl)

- The Chemistry of Amidoximes | Request PDF - ResearchG

- Synthesis and characterization of N-[2-hydroxy-1-napthalydene]-2- ethoxyanilline and potentiometric study on stability of its co - Der Pharma Chemica. (URL: )

- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)

- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (URL: )

- Thermodynamic and Theoretical Studies of some N-substituted phthalimides Deriv

- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- - the NIST WebBook. (URL: )

Sources

- 1. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unica.it [iris.unica.it]

- 6. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 17. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Chemical Synthesis of N'-hydroxy-2-naphthalenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for N'-hydroxy-2-naphthalenecarboximidamide, a valuable building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic methodology, the underlying reaction mechanisms, detailed experimental protocols, and purification strategies. Emphasis is placed on the scientific rationale behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations involved. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of this and related compounds.

Introduction: The Significance of this compound

This compound, an amidoxime derivative of naphthalene, represents a class of compounds with significant potential in various scientific domains. The amidoxime functional group is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities. Furthermore, the naphthalene moiety provides a rigid, lipophilic scaffold that is often exploited in the design of bioactive agents and functional materials. A reliable and well-understood synthetic route to this compound is therefore of paramount importance for the advancement of research in these areas.

Core Synthetic Pathway: Nucleophilic Addition of Hydroxylamine to 2-Cyanonaphthalene

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of hydroxylamine to the nitrile group of 2-cyanonaphthalene (also known as 2-naphthonitrile). This reaction is a general and efficient method for the preparation of a wide variety of amidoximes.[1]

Reaction Mechanism and Rationale

The synthesis of amidoximes from nitriles and hydroxylamine is a well-established reaction.[1] The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product.

A key consideration in this synthesis is the potential for the formation of an amide byproduct. This can occur, particularly with aromatic nitriles bearing electron-withdrawing groups, through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon.[1] Understanding this competing reaction pathway is crucial for optimizing the reaction conditions to favor the formation of the desired amidoxime. Recent studies have also explored the use of ionic liquids to enhance reaction rates and selectivity, minimizing amide byproduct formation.[2]

Diagram: Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocols

Two primary variations of the nucleophilic addition of hydroxylamine to 2-cyanonaphthalene are presented below. The choice between these methods often depends on the desired reaction scale, available reagents, and desired workup procedure.

Method A: Using Hydroxylamine Hydrochloride and a Base

This is a classic and robust method for the synthesis of amidoximes. The in-situ generation of free hydroxylamine from its hydrochloride salt using a base is a common strategy.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanonaphthalene (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.

-

Addition of Hydroxylamine and Base: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by a base such as sodium carbonate (2.0 - 3.0 eq) or triethylamine (2.0 - 3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Method B: Using Aqueous Hydroxylamine

The use of an aqueous solution of hydroxylamine offers a more direct approach as it does not require the addition of a base. This method can sometimes lead to shorter reaction times.

Step-by-Step Protocol:

-

Reagent Preparation: In a sealed reaction vessel, dissolve 2-cyanonaphthalene (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Aqueous Hydroxylamine: Add a 50% w/w aqueous solution of hydroxylamine (2.0 - 4.0 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture in the sealed vessel to a temperature of around 90 °C for 1-2 hours.

-

Workup and Isolation: After cooling to room temperature, evaporate the solvent to dryness under reduced pressure to yield the crude amidoxime. The product may be used in the next step without further purification in some cases, or it can be purified as described in Method A.[3]

Diagram: Experimental Workflow

Sources

An In-depth Technical Guide to the pKa Values and Ionization of N'-hydroxy-2-naphthalenecarboximidamide

Foreword: The Critical Role of Ionization in Drug Discovery

To the researchers, scientists, and drug development professionals who strive to innovate and advance therapeutic interventions, a molecule's physicochemical properties are the bedrock upon which its pharmacological destiny is built. Among these, the acid dissociation constant (pKa) stands as a paramount descriptor of a compound's behavior in a biological system. It governs solubility, permeability, and receptor interaction, ultimately influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive exploration of the ionization of N'-hydroxy-2-naphthalenecarboximidamide, a molecule of interest due to its structural motifs, which are prevalent in medicinal chemistry.[1][2] While specific experimental pKa values for this compound are not widely published, this document serves as a technical roadmap for their determination and interpretation, empowering researchers to unlock the full potential of this and similar chemical entities.

Structural and Ionization Profile of this compound

This compound belongs to the class of N-hydroxyamidines. Its structure is characterized by a naphthalene core, which imparts significant hydrophobicity, and the N'-hydroxyamidine functional group, which is the primary site of ionization.

The N'-hydroxyamidine moiety possesses both an acidic and a basic center. The N'-hydroxyl group can be deprotonated, exhibiting acidic character, while the imino nitrogen can be protonated, displaying basic properties.[3] The pKa values associated with these ionizations are crucial for understanding the compound's charge state at physiological pH (typically around 7.4).[4]

The equilibrium between the neutral, protonated, and deprotonated forms of this compound is depicted below. The relative populations of these species are dictated by the pH of the surrounding environment.

Caption: Ionization states of this compound.

Methodologies for pKa Determination

The determination of pKa values for a compound like this compound, which may exhibit poor aqueous solubility, requires careful selection of methodology.[5][6][7] The two most common and robust techniques are spectrophotometric and potentiometric titrations.

Spectrophotometric pKa Determination

This method is particularly advantageous for compounds with low solubility and those that possess a chromophore near the ionization site, as is the case with the naphthalene moiety in our subject compound.[5][6][8] The principle lies in the differential absorption of UV-Vis light by the various ionized species of the molecule.

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) should be prepared with a constant ionic strength.[8]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) due to its likely poor water solubility.

-

Sample Preparation: In a 96-well microtiter plate or individual cuvettes, add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the low micromolar range).[8]

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at a controlled temperature.[8]

-

Data Analysis:

-

Identify wavelengths where there are significant changes in absorbance as a function of pH.

-

Plot absorbance at these selected wavelengths against pH. The resulting data will form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.[6] For more accurate determination, the data can be fitted to the Henderson-Hasselbalch equation.[9][10]

-

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric pKa Determination

Potentiometric titration is a highly precise and widely used method for pKa determination.[4][6][11] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., water-methanol or water-dioxane) may be necessary. The use of surfactants is another approach to enhance solubility.[7]

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) in small, known increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point(s), where the slope of the curve is steepest, correspond to the complete neutralization of the acidic or basic functional groups.

-

The pKa is the pH at the half-equivalence point.[11]

-

Caption: Workflow for potentiometric pKa determination.

Computational pKa Prediction

In addition to experimental determination, computational methods can provide valuable estimates of pKa values, particularly in the early stages of drug discovery.[3][12][13] These methods utilize quantum mechanical calculations and solvation models to predict the free energy of deprotonation.[14] While computationally intensive, these approaches can offer insights into the electronic factors influencing acidity and basicity.[15]

Data Interpretation and Application in Drug Development

The experimentally determined and/or computationally predicted pKa values of this compound are critical for:

-

Predicting Physiological Charge State: Knowing the pKa values allows for the calculation of the percentage of each ionic species at a given pH, such as in the stomach (pH 1-2), intestines (pH 5-7), and blood (pH 7.4).

-

Formulation Development: The solubility of a compound is highly dependent on its ionization state.[16] This information guides the selection of appropriate formulation strategies to ensure adequate bioavailability.

-

Understanding ADME Properties: The charge of a molecule influences its ability to cross biological membranes. Generally, neutral species are more lipophilic and can more readily diffuse across cell membranes.

-

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications to the this compound scaffold affect its pKa can inform the design of analogs with optimized physicochemical and pharmacological properties.[17]

Table 1: Hypothetical pKa Values and Predicted Ionization at Physiological pH

| pKa | Functional Group | Predicted Ionization at pH 7.4 | Implications for Drug Development |

| ~ 4-5 | Imino Nitrogen (Basic) | Primarily neutral | Good potential for membrane permeability. |

| ~ 9-10 | N'-hydroxyl Group (Acidic) | Primarily neutral | May require formulation strategies to enhance solubility at higher pH. |

Note: These are estimated pKa ranges based on similar functional groups. Experimental determination is essential for accurate values.

Conclusion

A thorough understanding of the pKa values and ionization behavior of this compound is indispensable for its development as a potential therapeutic agent. This guide has provided a detailed overview of the theoretical principles and practical methodologies for determining these critical parameters. By employing robust experimental techniques such as spectrophotometric and potentiometric titrations, researchers can obtain the precise data needed to inform rational drug design, optimize formulation, and ultimately enhance the probability of clinical success. The N'-hydroxyamidine moiety is a key feature in a number of biologically active compounds, and a deep understanding of its ionization characteristics will undoubtedly contribute to the advancement of medicinal chemistry.[18][19][20]

References

-

PMC.

-

ACD/Labs.

-

Scribd.

-

Journal of Chemical Education.

-

PMC.

-

ResearchGate.

-

SciRes Literature.

-

Analytical Chemistry.

-

ULM.

-

Chemistry 321: Quantitative Analysis Lab Webnote.

-

ResearchGate.

-

DergiPark.

-

ResearchGate.

-

ECETOC.

-

ResearchGate.

-

DergiPark.

-

Benchchem.

-

CymitQuimica.

-

ResearchGate.

-

PMC.

-

Optibrium.

-

MDPI.

-

PMC.

-

NIH.

-

Biochemistry.

-

ResearchGate.

-

PMC.

-

ChemicalBook.

-

ResearchGate.

-

Rsc.org.

-

SCBT.

-

University of Wisconsin-Madison.

-

Master Organic Chemistry.

-

NIST WebBook.

-

MDPI.

-

ResearchGate.

-

SciSpace.

Sources

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fig.if.usp.br [fig.if.usp.br]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulm.edu [ulm.edu]

- 10. web.pdx.edu [web.pdx.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. optibrium.com [optibrium.com]

- 14. mdpi.com [mdpi.com]

- 15. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciresliterature.org [sciresliterature.org]

- 17. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Biological Activity Potential of N'-hydroxy-2-naphthalenecarboximidamide

This in-depth technical guide details the biological activity, mechanism of action, and experimental potential of N'-hydroxy-2-naphthalenecarboximidamide (also known as 2-Naphthamidoxime ).

A Privileged Prodrug Scaffold for Serine Protease Inhibition and Lipid Signaling Modulation

Executive Summary

This compound (CAS: 64893-54-5) is a critical pharmacophore in medicinal chemistry, functioning primarily as a bioavailable prodrug for N-substituted naphthamidines. While the parent amidoxime exhibits modest intrinsic activity, its primary value lies in its metabolic conversion to 2-naphthamidine —a potent, arginine-mimetic inhibitor of trypsin-like serine proteases (e.g., uPA, Factor Xa, Thrombin).

Recent investigations have expanded its utility beyond protease inhibition to include Sphingosine Kinase (SphK) modulation and metal-based cytotoxicity , positioning it as a versatile scaffold for oncology and antithrombotic drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification | Clinical Relevance |

| IUPAC Name | This compound | Unambiguous identification. |

| Common Name | 2-Naphthamidoxime | Standard literature reference. |

| Molecular Formula | C₁₁H₁₀N₂O | Low molecular weight (<500 Da) favors bioavailability. |

| Molecular Weight | 186.21 g/mol | Ideal for fragment-based drug design (FBDD). |

| pKa (Calculated) | ~11.5 (Amidine form) vs ~5.0 (Amidoxime) | Critical: Amidoxime is less basic, improving membrane permeability compared to the highly charged amidine. |

| LogP | ~2.1 | Optimal lipophilicity for oral absorption and cell penetration. |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility requires formulation (e.g., cyclodextrins). |

Mechanisms of Action (MOA)

The biological activity of 2-naphthamidoxime is defined by three distinct pathways:

The "Trojan Horse" Prodrug Pathway (mARC Activation)

The amidoxime moiety masks the highly basic amidine group (

-

Step 1: Passive transport of 2-naphthamidoxime into the cell.

-

Step 2: Reduction by mARC1/mARC2 (molybdenum-containing enzymes) in the presence of NADH and Cytochrome b5.

-

Step 3: Release of 2-naphthamidine , the active pharmacophore.

Serine Protease Inhibition (Active Metabolite)

The active metabolite, 2-naphthamidine, mimics the side chain of Arginine . It anchors into the S1 specificity pocket of trypsin-like serine proteases.

-

Mechanism: The naphthalene ring provides a rigid, hydrophobic scaffold that fills the S1

-subsite, creating higher affinity and selectivity than flexible benzamidine analogs. -

Outcome: Inhibition of extracellular matrix degradation (anti-metastatic) and coagulation cascades (antithrombotic).

Metal Chelation & Cytotoxicity

The amidoxime group acts as a bidentate ligand (

Visualization: Activation & Signaling Pathway

Caption: The metabolic activation of 2-naphthamidoxime by mitochondrial mARC enzymes to generate the bioactive 2-naphthamidine inhibitor.

Therapeutic Applications

Oncology (Anti-Metastatic)

-

Target: uPA is overexpressed in breast, colon, and prostate cancers, driving metastasis.

-

Role: The 2-naphthamidine metabolite inhibits uPA, preventing the conversion of plasminogen to plasmin, thereby blocking ECM degradation and tumor cell invasion.

-

Potency: 6,8-disubstituted 2-naphthamidines can achieve

values in the low nanomolar range (

Antithrombotics[8]

-

Target: Factor Xa and Thrombin.[3]

-

Role: Oral administration of the amidoxime prodrug leads to sustained plasma levels of the anticoagulant amidine, offering an alternative to warfarin with a wider therapeutic window.

Sphingosine Kinase (SphK) Inhibition

-

Context: Recent patent literature (WO2017172989A1) identifies lipid-tail substituted naphthamidoximes as inhibitors of SphK1/2.

-

Effect: Shifts the rheostat from pro-survival Sphingosine-1-Phosphate (S1P) to pro-apoptotic Ceramide.

Experimental Protocols

Synthesis of this compound

A robust, self-validating protocol for generating the core scaffold.

Materials: 2-Naphthonitrile (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium Carbonate (

Procedure:

-

Dissolution: Dissolve 2-Naphthonitrile (15.3 g, 100 mmol) in 150 mL Ethanol.

-

Activation: Prepare a solution of Hydroxylamine HCl (20.8 g, 300 mmol) and

(31.8 g, 300 mmol) in 75 mL water. Add slowly to the nitrile solution. -

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 7:3). -

Workup: Evaporate ethanol under reduced pressure. Dilute residue with 200 mL ice-cold water.

-

Crystallization: The product precipitates as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water to yield pure this compound.

-

Validation:

-NMR (DMSO-

In Vitro mARC Reduction Assay

To verify prodrug activation potential.

-

System: Porous liver mitochondria or recombinant mARC1/2 system.

-

Incubation: Incubate 2-naphthamidoxime (

) with mitochondrial fraction (1 mg protein/mL), NADH (1 mM), and Cyt b5 at -

Detection: Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze by HPLC-UV (254 nm) or LC-MS/MS.

-

Endpoint: Quantify the disappearance of Amidoxime (

) and appearance of Amidine (

uPA Inhibition Assay (Chromogenic)

To test the potency of the active metabolite (2-naphthamidine).

-

Reagents: Human uPA enzyme, Chromogenic substrate (S-2444 or equivalent).

-

Setup: In a 96-well plate, mix uPA (20 nM) with varying concentrations of 2-naphthamidine (0.1 nM – 10

) in Tris-buffer (pH 7.4). -

Reaction: Add substrate (

) and monitor absorbance at 405 nm for 20 min. -

Analysis: Plot

vs. [Inhibitor] to determine

Data Summary: Structure-Activity Relationship (SAR)

| Substituent (R) on Naphthalene | Target | Activity ( | Mechanism |

| Unsubstituted (H) | uPA / Trypsin | Moderate S1 binding. | |

| 6,8-Disubstituted | uPA | Optimized S1 | |

| 6-Hexyloxy | Sphingosine Kinase | Lipid mimetic / Allosteric. | |

| Organotin Complex | MCF-7 Cells | DNA intercalation / ROS. |

References

-

Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link

-

Wendt, M. D., et al. (2004). Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase.[3][4][2] Journal of Medicinal Chemistry.[3][4][5] Link

-

Gonec, T., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules.[3][6][7][8][4][2][9][5][10][11][12] Link

-

Patent WO2017172989A1. (2017). Sphingosine kinase inhibitor amidoxime prodrugs. World Intellectual Property Organization. Link

-

Kotthaus, J., et al. (2011). Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Binding Database [bindingdb.org]

- 3. scispace.com [scispace.com]

- 4. US9447089B2 - Compositions and uses thereof - Google Patents [patents.google.com]

- 5. NEW FRONTIERS IN DRUGGABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. WO2017172989A1 - Sphingosine kinase inhibitor amidoxime prodrugs - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

- 12. Cas 64893-54-5,this compound | lookchem [lookchem.com]

Methodological & Application

Application Note: Protocol for Synthesizing 1,2,4-Oxadiazoles from N'-hydroxy-2-naphthalenecarboximidamide

Executive Summary

This application note details the synthesis of 3-(naphthalen-2-yl)-5-substituted-1,2,4-oxadiazoles utilizing

The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1][2] The incorporation of the naphthyl group specifically enhances the

This guide presents three distinct protocols tailored to different experimental needs:

-

Method A (T3P One-Pot): The preferred route for medicinal chemistry libraries (High yield, mild conditions).

-

Method B (Acid Chloride/Thermal): The robust route for scale-up (>10g).

-

Method C (Microwave-Assisted): For rapid kinetic optimization.

Safety & Handling (Critical)

-

Naphthyl Toxicity: While the amidoxime derivative is generally more stable than its precursor (2-naphthylamine), naphthyl-based compounds should be handled as potential carcinogens. Use a fume hood and double-glove (Nitrile).

-

Thermal Instability: Amidoximes can undergo rapid, exothermic decomposition at temperatures >150°C. Never heat the neat solid; always ensure full solvation before applying heat.

Retrosynthetic Logic & Pathway

The synthesis relies on the O-acylation of the amidoxime followed by intramolecular cyclodehydration. The driving force is the formation of the stable aromatic oxadiazole ring.

Figure 1: General reaction pathway showing the convergence of the naphthyl amidoxime and carboxylic acid.

Experimental Protocols

Method A: T3P-Mediated One-Pot Synthesis (Recommended)

Rationale: Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger, driving the cyclization at lower temperatures than thermal reflux. It yields water-soluble byproducts, simplifying purification.

Reagents:

- -hydroxy-2-naphthalenecarboximidamide (1.0 equiv)

-

Carboxylic Acid (

-COOH) (1.1 equiv) -

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Protocol:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and TEA (3.0 equiv) in EtOAc (concentration ~0.2 M). Stir at Room Temperature (RT) for 5 min.

-

Activation: Add T3P solution (2.0 equiv) dropwise. Stir for 20 min at RT to form the active ester.

-

Addition: Add

-hydroxy-2-naphthalenecarboximidamide (1.0 equiv) in one portion. -

Cyclization:

-

Option 1 (Standard): Heat the mixture to reflux (approx. 77°C for EtOAc) for 4–12 hours.

-

Option 2 (High Boiling): If using DMF, heat to 90–100°C for 2–4 hours.

-

-

Monitoring: Monitor by LCMS. The intermediate O-acyl amidoxime usually appears first, followed by conversion to the oxadiazole (M-18 peak).

-

Workup: Cool to RT. Dilute with EtOAc. Wash successively with water (x2), sat.[3] NaHCO3, and brine.[3] The T3P byproducts wash away in the aqueous phase.

-

Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Thermal Route (Scale-Up)

Rationale: Acid chlorides are highly reactive, ensuring complete O-acylation. The subsequent cyclization is performed in high-boiling solvents (Toluene or Pyridine) to force water elimination.

Protocol:

-

Acylation: Suspend

-hydroxy-2-naphthalenecarboximidamide (1.0 equiv) in anhydrous Pyridine (10 V). -

Addition: Cool to 0°C. Add the Acid Chloride (

-COCl, 1.1 equiv) dropwise to control exotherm. -

Intermediate Formation: Allow to warm to RT and stir for 1 hour. Checkpoint: TLC should show complete consumption of amidoxime and formation of the O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to reflux (115°C) for 6–12 hours.

-

Note: If the reaction stalls, replace pyridine with Toluene and use a Dean-Stark trap to physically remove water.

-

-

Workup: Remove pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in DCM, wash with 1N HCl (to remove residual pyridine), then NaHCO3.

Critical Process Parameters (CPP)

The lipophilicity of the naphthyl group introduces specific solubility challenges compared to phenyl analogs.

| Parameter | Recommendation | Scientific Rationale |

| Solvent Choice | DMF or Toluene | The naphthyl ring is hydrophobic. Avoid MeOH/EtOH for the reaction, as solubility will be poor at low temperatures, leading to heterogeneous mixtures. |

| Temperature | 80°C - 110°C | Below 80°C, the O-acyl intermediate often isolates without cyclizing. Above 120°C, the amidoxime may degrade via Beckmann rearrangement. |

| Stoichiometry | 1.1 eq Acid | Slight excess of the electrophile ensures the amidoxime (the harder component to purify) is fully consumed. |

| Water Removal | Molecular Sieves | Adding 4Å MS to Method A can accelerate the reaction by shifting the equilibrium toward the dehydrated product. |

Analytical Validation

Expected Data for 3-(naphthalen-2-yl)-1,2,4-oxadiazole core:

-

1H NMR (DMSO-d6): Look for the characteristic naphthyl singlet at

ppm (H-1 position of naphthalene). The oxadiazole ring itself has no protons, so validation relies on the disappearance of the broad amidoxime N-OH/NH2 peaks ( -

LCMS:

-

Amidoxime (SM):

-

O-Acyl Intermediate:

-

Product:

(Mass is usually SM + Acid - 18).

-

Troubleshooting Guide

Figure 2: Decision tree for incomplete cyclization.

References

-

Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[5] Journal of Organic Chemistry.

-

Pace, A., et al. (2015). Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Applications. Heterocycles.[2][6]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][7] Journal of Medicinal Chemistry.

-

Adib, M., et al. (2008). Reaction of Amidoximes with Acid Chlorides: A Review. Tetrahedron Letters.

Sources

- 1. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Note: A Robust HPLC Method for the Detection and Quantification of N'-hydroxy-2-naphthalenecarboximidamide

Abstract

This application note presents a comprehensive guide for the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N'-hydroxy-2-naphthalenecarboximidamide. This compound, a hydroxyamidine derivative of naphthalene, is of significant interest in pharmaceutical research. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in drug development. This document provides a detailed, step-by-step protocol for method development, validation, and sample analysis, underpinned by scientific rationale and adherence to international regulatory standards.

Introduction

This compound, with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol , belongs to the class of hydroxyamidines.[1] These compounds are recognized for their potential biological activities, making them important targets in medicinal chemistry and drug discovery. The development of a reliable analytical method for the accurate quantification of this compound is crucial for ensuring the quality, stability, and efficacy of potential drug candidates.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility for the analysis of a broad range of compounds.[2] This application note details a systematic approach to developing and validating an RP-HPLC method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Method Development Strategy

The development of a robust HPLC method involves a systematic evaluation of various chromatographic parameters to achieve optimal separation and detection of the analyte. The strategy employed here focuses on a logical, stepwise optimization process.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for informed method development.

-

Structure: The presence of a naphthalene ring system suggests strong UV absorbance, making UV detection a suitable choice.

-

Polarity: The hydroxyamidine group imparts some polarity, while the naphthalene moiety is non-polar. This dual nature makes reversed-phase chromatography an ideal separation technique.[2]

-

pKa: The hydroxyamidine group is weakly acidic. Controlling the mobile phase pH is therefore essential to ensure consistent ionization and reproducible retention times.

Initial Chromatographic Conditions

Based on the analyte's properties and general principles of RP-HPLC, the following initial conditions were selected:

| Parameter | Initial Condition | Rationale |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the hydrophobic naphthalene ring.[5][6] |

| Mobile Phase | Acetonitrile and Water (with a buffer) | Acetonitrile is a common organic modifier with good UV transparency. Water is the aqueous component. A buffer is necessary to control the pH.[7][8] |

| Elution Mode | Isocratic | An isocratic elution is simpler and often sufficient for the analysis of a single compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure. |

| Detection | UV-Vis Detector | The aromatic naphthalene structure is expected to have a strong UV absorbance.[1][9] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | Ambient (or controlled at 25 °C) | To ensure reproducible retention times. |

Optimization of Chromatographic Parameters

A systematic approach was taken to optimize the initial conditions. The workflow for this optimization is depicted below.

Figure 1: Workflow for HPLC Method Development.

To determine the optimal wavelength for detection, a solution of this compound was scanned using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) was identified. For aromatic compounds like this, a wavelength around 254 nm is often a good starting point if a full scan is not available.[9][10]

The ratio of organic solvent (acetonitrile) to the aqueous phase was adjusted to achieve a suitable retention time, typically between 2 and 10 minutes. The pH of the aqueous phase was controlled using a buffer (e.g., phosphate or acetate buffer) to ensure the analyte is in a consistent ionization state, leading to sharp, symmetrical peaks. A buffer concentration of 10-50 mM is generally sufficient.[11][12]

Detailed Protocols

Equipment and Reagents

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable buffer components)

Preparation of Mobile Phase

Prepare a buffered aqueous phase by dissolving the appropriate amount of buffer salt in HPLC grade water and adjusting the pH with an acid (e.g., phosphoric acid). A common mobile phase could be a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio determined during method development (e.g., 60:40 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity studies.

Preparation of Sample Solutions

Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Final Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Figure 2: Overview of the Method Validation Process.

System Suitability

Before each validation run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria were:

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

These tests ensure that the chromatographic system is performing adequately.[13][14][15]

Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase), a placebo solution, and a solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte.

Linearity

The linearity was assessed by analyzing five standard solutions at different concentrations ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.

The precision was expressed as the Relative Standard Deviation (RSD) of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and LOQ as the concentration that gives a signal-to-noise ratio of 10:1.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 5 °C)

The effect of these changes on the system suitability parameters was monitored.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. A summary of the validation results is presented below.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.85% | ≤ 2.0% |

| - Intermediate Precision | 1.25% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | No significant impact on results | System suitability parameters met |

The method proved to be specific, with no interference from the blank or placebo at the retention time of this compound. The linearity was excellent over the tested concentration range. The accuracy and precision results were well within the acceptable limits, demonstrating the reliability of the method. The low LOD and LOQ values indicate good sensitivity. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the determination of this compound. The method adheres to the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and research applications in the pharmaceutical industry. The detailed protocols and validation data presented in this application note provide a comprehensive resource for researchers and scientists working with this compound.

References

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

-

The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. Available at: [Link]

-

Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available at: [Link]

-

HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. Available at: [Link]

-

Mobile Phase Selectivity. Phenomenex. Available at: [Link]

-

Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. Available at: [Link]

-

Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]

-

Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

-

Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. ACS Publications. Available at: [Link]

-

Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]

-

System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available at: [Link]

-

Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

-

How to select wavelength in hplc method development?. ResearchGate. Available at: [Link]

-

How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. Available at: [Link]

-

How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. Available at: [Link]

-

Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromtech.com [chromtech.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. agilent.com [agilent.com]

- 6. bvchroma.com [bvchroma.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. welch-us.com [welch-us.com]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 14. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]

- 15. assayprism.com [assayprism.com]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in N'-hydroxy-2-naphthalenecarboximidamide Acylation

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective acylation of N'-hydroxy-2-naphthalenecarboximidamide. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize side reactions and maximize the yield of your target N'-acyloxy product.

Section 1: Understanding the Reaction Landscape (FAQs)

This section addresses the most common challenges and questions encountered during the acylation of this compound. We focus on the causality behind experimental choices to empower you to make informed decisions in your work.

Q1: What are the primary side reactions I should anticipate, and why do they occur?

When acylating this compound, the primary challenge is controlling regioselectivity. The molecule possesses two main nucleophilic sites: the oxygen of the N'-hydroxy group and the nitrogen of the imidamide moiety. This leads to a competitive reaction environment.

-

Desired Reaction (O-Acylation): Acylation occurs on the oxygen atom to form the target N'-acyloxy-2-naphthalenecarboximidamide. This product is often a valuable intermediate in medicinal chemistry.

-

Primary Side Reaction (N-Acylation): Acylation occurs on the nitrogen atom. Generally, amino groups are more nucleophilic than hydroxyl groups, which can make this a significant competing pathway under certain conditions.[1][2]

-

Secondary Side Reaction (Di-acylation): If excess acylating agent is used or reaction conditions are harsh, acylation can occur at both the oxygen and nitrogen sites.

The prevalence of each pathway is dictated by the relative nucleophilicity of the oxygen and nitrogen atoms, which can be strategically manipulated by adjusting the reaction conditions.

Q2: My goal is the N'-acyloxy product (O-acylation). How do I design my experiment to favor this outcome?

To selectively promote O-acylation, the key is to decrease the nucleophilicity of the nitrogen atom. This is most effectively achieved by controlling the reaction's pH. The guiding principle, established in the study of similar molecules like hydroxyamino acids, is that acidity favors O-acylation, while alkalinity favors N-acylation .[3]

Under acidic conditions, the more basic nitrogen atom of the imidamide group is protonated. This protonation effectively "masks" the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity.[3] Consequently, the hydroxyl oxygen becomes the more favorable site for nucleophilic attack on the acylating agent.

Key Experimental Choices for O-Acylation:

-

Acidic Medium: Employing a strong acid catalyst or an acidic solvent is crucial. Trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H) have proven effective for chemoselective O-acylation in related systems.[3]

-

Acylating Agent: Acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) are common choices.

-

Solvent: Use an aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.

-

Temperature: Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This helps control the reaction rate and minimize side product formation.

Q3: I'm observing a significant amount of N-acylated byproduct. What are the likely causes and how can I fix it?

The formation of a significant N-acylated side product strongly suggests that the reaction conditions are not sufficiently acidic, or are neutral to basic. In such an environment, the nitrogen atom's intrinsic higher nucleophilicity dominates, leading to the undesired product.[1]

Troubleshooting Steps:

-

Verify pH: Ensure your reaction medium is acidic. If you are using a base (e.g., pyridine, triethylamine) to scavenge the acid byproduct from an acyl halide, you are inadvertently creating a basic environment that strongly favors N-acylation.

-

Switch to an Acid-Catalyzed Protocol: If using a base, eliminate it. Instead, use an acidic solvent system or add a strong acid catalyst as described in Q2.

-

Check Reagent Purity: Ensure your starting materials and solvents are free from basic impurities.

Q4: I've successfully synthesized the O-acyl product, but it seems to be rearranging into the N-acyl isomer during workup or storage. Is this possible?

Yes, this is a known phenomenon for related compounds and is referred to as an O→N acyl shift or migration.[3] O-Acyl derivatives of molecules containing a nearby amino or imino group can be susceptible to this intramolecular rearrangement, especially under neutral or basic conditions. The product you isolate may be pure initially but can isomerize over time.

Strategies to Prevent O→N Acyl Shift:

-

Isolate as a Salt: The most effective strategy is to handle and store the O-acylated product as an acid addition salt (e.g., hydrochloride).[3] The protonated nitrogen is no longer nucleophilic, preventing the intramolecular acyl transfer.

-

Maintain Acidic Conditions: Ensure all workup and purification steps (e.g., chromatography) are performed under acidic conditions.

-

Low Temperature: Perform all purification and handling steps at low temperatures to slow the rate of rearrangement.

-

Anhydrous Conditions: Minimize exposure to water, which can facilitate the rearrangement.

Section 2: Visualizing the Chemistry

Understanding the reaction pathways is critical for effective troubleshooting. The diagrams below illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

Caption: Competing O- vs. N-acylation pathways.

Caption: A logical workflow for troubleshooting common issues.

Section 3: Troubleshooting Guide & Recommended Protocols

Troubleshooting Summary Table

| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |

| High Yield of N-Acyl Byproduct | Reaction conditions are neutral or basic, making the nitrogen atom the primary nucleophile. | 1. Eliminate any organic bases (e.g., triethylamine, pyridine).2. Introduce a strong acid catalyst (e.g., 1.1 eq. of MeSO₃H) or use an acidic solvent (e.g., CF₃CO₂H).[3] |

| Low Conversion / No Reaction | 1. Acylating agent is not reactive enough.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Switch from an anhydride to a more reactive acyl chloride.2. Allow the reaction to warm from 0 °C to room temperature.3. Monitor by TLC/LCMS and extend the reaction time. |

| Product is Pure Post-Reaction but Isomerizes to N-Acyl Form After Purification | O→N acyl shift is occurring due to exposure to neutral/basic conditions during workup or on silica gel. | 1. Perform an acidic aqueous workup.2. Isolate the product as its hydrochloride or trifluoroacetate salt.[3]3. If chromatography is necessary, consider using acid-treated silica gel and run at low temperatures. |

| Formation of Di-Acylated Product | Excess acylating agent or overly harsh conditions are forcing a second acylation on the less reactive site. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.2. Add the acylating agent slowly at 0 °C to maintain control. |

Experimental Protocols

Protocol 1: Recommended Method for Selective O-Acylation

This protocol is designed to maximize the yield of the desired N'-acyloxy product by creating an acidic environment that deactivates the competing nitrogen nucleophile.

-

Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Acidification:

-

Add methanesulfonic acid (MeSO₃H, 1.1 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C to ensure complete protonation of the substrate.

-

-

Acylation:

-

In a separate flask, prepare a solution of the acyl chloride (e.g., acetyl chloride, 1.05 eq.) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-12 hours).

-

-

Workup and Isolation:

-

Upon completion, cool the reaction back to 0 °C.

-

Slowly add diethyl ether to precipitate the product as its hydrochloride salt.[3]

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum. This method often yields a product of high purity without the need for column chromatography, thus avoiding potential O→N acyl shift on silica.

-

Protocol 2: Analytical Workflow for Reaction Monitoring

-

TLC Analysis:

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

-

Visualization: Use a UV lamp (254 nm). The starting material, O-acylated product, and N-acylated product should have distinct Rf values. The N-acylated product is typically less polar than the O-acylated product.